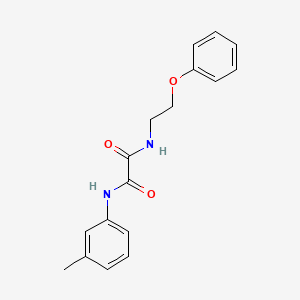![molecular formula C19H24O4 B5012021 1-[3-(3-ethoxyphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5012021.png)
1-[3-(3-ethoxyphenoxy)propoxy]-2-methoxy-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(3-ethoxyphenoxy)propoxy]-2-methoxy-4-methylbenzene is an organic compound with a complex structure that includes both ether and benzene functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3-ethoxyphenoxy)propoxy]-2-methoxy-4-methylbenzene typically involves the reaction of 3-ethoxyphenol with 1-bromo-3-chloropropane to form 3-(3-ethoxyphenoxy)propyl chloride. This intermediate is then reacted with 2-methoxy-4-methylphenol under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 1-[3-(3-ethoxyphenoxy)propoxy]-2-methoxy-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroquinones or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.
科学的研究の応用
1-[3-(3-ethoxyphenoxy)propoxy]-2-methoxy-4-methylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of 1-[3-(3-ethoxyphenoxy)propoxy]-2-methoxy-4-methylbenzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
類似化合物との比較
- 1-[3-(2-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene
- 1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene
- 4-chloro-1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene
Uniqueness: 1-[3-(3-ethoxyphenoxy)propoxy]-2-methoxy-4-methylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
IUPAC Name |
1-[3-(3-ethoxyphenoxy)propoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4/c1-4-21-16-7-5-8-17(14-16)22-11-6-12-23-18-10-9-15(2)13-19(18)20-3/h5,7-10,13-14H,4,6,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYESCQVEEVQUHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=C(C=C(C=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[3-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)phenyl]-2-imidazolidinone](/img/structure/B5011939.png)
![1-[4-[4-[(2-Prop-2-enoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B5011946.png)
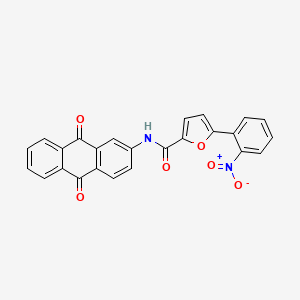

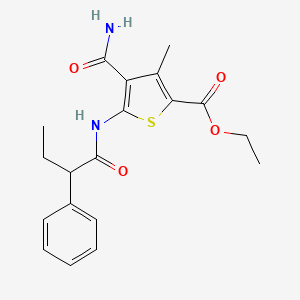
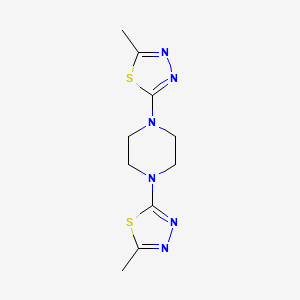
![{2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanol](/img/structure/B5011976.png)
![diethyl 5-[(5-bromo-2-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5011979.png)
![[5-methyl-4-({[2-methyl-5-(propan-2-yl)cyclohexyl]oxy}carbonyl)-2-oxo-2,3-dihydro-1H-pyrrol-3-yl]acetic acid](/img/structure/B5011982.png)

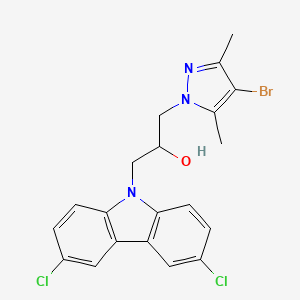
![5-methyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5012012.png)
![2,2-dibromo-N'-[1-(4-ethoxyphenyl)pentylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B5012020.png)
